Dimethoxyacetic acid benzyl ester
Description
Dimethoxyacetic acid benzyl ester is an organic compound characterized by a benzyl ester group attached to a dimethoxyacetic acid backbone. Its structure includes two methoxy (–OCH₃) groups on the acetic acid moiety, which influence its electronic and steric properties. This compound is synthesized through esterification reactions, often involving glyoxylic acid derivatives and benzyl alcohol under acidic catalysis. For instance, a related compound, dimethoxyacetic acid methyl ester, is synthesized via glyoxylic acid and methyl orthoformate with concentrated sulfuric acid, achieving a yield of 92.16% .
This compound’s applications are hypothesized to span pharmaceuticals, agrochemicals, and polymer chemistry, though specific uses require further validation. Its structural features, such as the electron-donating methoxy groups and the bulky benzyl ester, may enhance stability and modulate reactivity compared to simpler esters.
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
benzyl 2,2-dimethoxyacetate |
InChI |
InChI=1S/C11H14O4/c1-13-11(14-2)10(12)15-8-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 |
InChI Key |
XKMXKELBOACIRS-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)OCC1=CC=CC=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogs and Functional Group Variations
Table 1: Key Structural and Molecular Features


Key Observations :
- Methoxy vs. Hydroxyl Groups: Dimethoxyacetic acid esters lack phenolic hydroxyls (unlike caffeic acid benzyl ester), reducing hydrogen-bonding capacity but enhancing lipophilicity.
- Benzyl vs.
- Halogenated Derivatives : Brominated analogs (e.g., (6-Bromo-hexyl)-carbamic acid benzyl ester) exhibit higher molecular weights and reactivity due to the bromine atom .
Key Findings :
Physicochemical Properties and Stability
Table 3: Stability and Reactivity Under Different Conditions
Insights :
- pH Sensitivity : Benzyl ester bonds are generally stable under acidic conditions but hydrolyze in alkaline environments . This compound’s lack of hydroxyl groups may further enhance acid stability compared to caffeic acid derivatives.
- Thermal Stability : Methoxy groups likely increase thermal stability, as seen in related dimethoxy-substituted benzoates .
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